NMDA Receptor Modulation: Potent Partial Agonism at the Glycine Site with Low EC50
1-Aminocyclopropanecarboxylic acid (ACPC, the parent acid of the target compound) acts as a potent partial agonist at the strychnine-insensitive glycine-binding site of the NMDA receptor complex. In functional assays measuring [³H]-noradrenaline release from rat hippocampal synaptosomes, ACPC exhibited an EC50 of 43 ± 6 nM, which is approximately 42-fold more potent than the full agonist glycine (EC50 = 1.82 ± 0.04 μM) [1]. This high potency and partial agonism profile is a key differentiator for procognitive and neuroprotective research applications.
| Evidence Dimension | NMDA receptor glycine-site agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 43 ± 6 nM (as ACPC) |
| Comparator Or Baseline | Glycine: EC50 = 1.82 ± 0.04 μM |
| Quantified Difference | ACPC is ~42-fold more potent |
| Conditions | Rat hippocampal synaptosomes; [³H]-noradrenaline release assay |
Why This Matters
This quantitative potency difference justifies selecting ACPC over glycine for investigating NMDA receptor function without the confounding effects of full activation, especially in models of excitotoxicity and cognitive enhancement.
- [1] Pittaluga A, Raiteri M. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. Eur J Pharmacol. 1996;304(1-3):231-234. View Source
